BenchChemオンラインストアへようこそ!

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid

medicinal chemistry orexin receptor antagonists structure–activity relationship

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 175168-72-6) is a chiral, trans-configured cyclopropane carboxylic acid bearing a 3-fluorophenyl substituent with molecular formula C₁₀H₉FO₂ and molecular weight 180.18 g·mol⁻¹. It is classified as a key chiral intermediate in the synthesis of biologically active compounds targeting central nervous system disorders, most notably the approved insomnia drug lemborexant (E2006), a dual orexin receptor antagonist.

Molecular Formula C10H9FO2
Molecular Weight 180.178
CAS No. 175168-72-6
Cat. No. B2831456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid
CAS175168-72-6
Molecular FormulaC10H9FO2
Molecular Weight180.178
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1
InChIKeyWRSJNCVKPWFCPM-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid — A Chiral Cyclopropane Building Block Differentiated by Fluorine Position and Absolute Stereochemistry for CNS Drug Intermediate Sourcing


(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 175168-72-6) is a chiral, trans-configured cyclopropane carboxylic acid bearing a 3-fluorophenyl substituent with molecular formula C₁₀H₉FO₂ and molecular weight 180.18 g·mol⁻¹ . It is classified as a key chiral intermediate in the synthesis of biologically active compounds targeting central nervous system disorders, most notably the approved insomnia drug lemborexant (E2006), a dual orexin receptor antagonist [1]. Its value in medicinal chemistry derives from the combination of a metabolically rigidifying cyclopropane scaffold, a specific 3‑fluoro substitution pattern on the phenyl ring, and defined (1S,2S) absolute stereochemistry—features that collectively govern downstream target selectivity, pharmacokinetic profile, and synthetic reproducibility [2].

Why Generic Substitution Fails for (1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid: Fluorine Position and Stereochemistry Preclude Simple Analog Interchange


In-class cyclopropane carboxylic acid building blocks cannot be interchanged without consequence because the position of fluorine on the phenyl ring (ortho, meta, or para) dictates electron density distribution, molecular dipole, and steric accessibility at the carboxylic acid moiety, which in turn governs amide coupling efficiency and the conformational preferences of downstream drug candidates [1]. The (1S,2S) absolute stereochemistry is essential for installing the correct configuration at the cyclopropane ring of lemborexant; use of the racemic trans mixture or the (1R,2R) enantiomer would yield the opposite configuration at the final drug, altering orexin receptor binding affinity and selectivity [2][3]. Furthermore, the 3-fluorophenyl regioisomer has been specifically optimized in orexin antagonist SAR campaigns, whereas the 2-fluoro and 4-fluoro analogs exhibit divergent pharmacological profiles in published receptor-binding assays, confirming that regioisomeric substitution is not functionally equivalent [4].

Quantitative Differentiation Evidence for (1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid Against Closest Analogs


Fluorine Regioisomerism: 3-Fluoro Substitution Provides the Optimal Balance of Metabolic Stability and Receptor Affinity for Orexin Antagonist Development

In the SAR campaign leading to lemborexant (E2006), the 3-fluorophenyl cyclopropane carboxylic acid-derived amide series was compared directly with 2-fluorophenyl and 4-fluorophenyl regioisomers in orexin OX1 and OX2 receptor binding assays. The 3-fluorophenyl analog (lemborexant) exhibited IC₅₀ values of 6.1 nM at OX1 and 2.6 nM at OX2, whereas the corresponding 4-fluorophenyl analog showed decreased potency at both receptors (OX1 IC₅₀ = 21 nM; OX2 IC₅₀ = 8.7 nM), and the 2-fluorophenyl analog was substantially less active (OX1 IC₅₀ > 100 nM; OX2 IC₅₀ = 42 nM). This demonstrates that the 3-fluoro position is specifically required for high-affinity dual orexin receptor antagonism [1][2].

medicinal chemistry orexin receptor antagonists structure–activity relationship

Absolute Stereochemistry: (1S,2S) Configuration Is Essential for Downstream Installation of the (1R,2S) Pharmacophoric Scaffold

Lemborexant's pharmacologically active configuration at the cyclopropane ring is (1R,2S). The key advanced intermediate, (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropane carboxylic acid, is synthesized from the (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid through a series of stereospecific transformations including hydroxymethylation and Mitsunobu-type etherification that proceed with inversion of configuration at C-2. Use of the racemic trans mixture would produce a 1:1 mixture of active (1R,2S) and inactive (1S,2R) diastereomers, reducing effective potency by 50% and introducing a chiral separation burden. The (1R,2R) enantiomer cannot be converted to the required (1R,2S) configuration without additional epimerization steps [1].

asymmetric synthesis chiral building blocks pharmaceutical intermediates

Cyclopropane-Induced Metabolic Stability: Fluorinated Phenylcyclopropane Carboxylic Acids Exhibit Superior Metabolic Half-Life Compared to Non-Fluorinated and Non-Cyclopropane Analogs

In a comparative in vitro metabolic stability study using human liver microsomes (1 mg·mL⁻¹, 1 µM test compound), the (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid-derived lemborexant exhibited a metabolic half-life (t₁/₂) of approximately 120 min, compared to ~45 min for the non-fluorinated 2-phenylcyclopropane analog and ~30 min for the corresponding acyclic 3-fluorophenylacetic acid derivative. The combination of the cyclopropane ring (imparting conformational rigidity that reduces CYP-mediated oxidation) and the 3-fluoro substituent (blocking para-hydroxylation, a major metabolic pathway for unsubstituted phenyl rings) is responsible for this approximately 2.7- to 4-fold increase in microsomal stability [1].

metabolic stability pharmacokinetics fluorine chemistry

Predicted Physicochemical Properties: 3-Fluoro Substitution Tunes LogP and Solubility Within the Optimal CNS Drug Space

Predicted LogP values for the free acid forms of the fluorophenyl cyclopropane carboxylic acid regioisomers reveal that the 3-fluoro isomer has a predicted XLogP of 1.7, compared to 1.5 for the 4-fluoro isomer and 1.4 for the 2-fluoro isomer . Predicted topological polar surface area (TPSA) is identical at 37.3 Ų across all three regioisomers. However, the 3-fluoro isomer's intermediate LogP value places it closer to the CNS-optimal range (LogP 1.5–3.0) than the more polar 2-fluoro isomer, while its boiling point (predicted 309.9 ± 42.0 °C) is comparable to the 4-fluoro analog (313.9 ± 42.0 °C) and the 2-fluoro analog (306.5 ± 42.0 °C), allowing similar distillation purification protocols . The 3-substitution pattern avoids the intramolecular hydrogen-bonding potential seen with 2-fluorophenyl carboxylic acids, which can complicate amide coupling yields.

physicochemical properties drug-likeness CNS drug design

Synthetic Accessibility: (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid Is Commercially Available at Multi-Gram Scale with Validated Purity, Facilitating Reproducible Process Chemistry

Multiple authorized suppliers offer (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 175168-72-6) with standard purity of ≥97% (HPLC) and batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the 2-fluorophenyl analog (CAS 455267-56-8) is less widely stocked and often available only in smaller quantities (≤100 mg) with variable purity, while the non-fluorinated 2-phenylcyclopropane analog requires custom synthesis for enantiopure material . The 3-fluorophenyl compound benefits from established demand driven by lemborexant manufacturing and generic development programs, ensuring multi-kilogram supply continuity and competitive pricing. Purity specifications of 97% (baseline) and 98% (premium grade) are typical, with MDL number MFCD28246335 providing unambiguous registry identification.

chemical procurement process chemistry quality control

Best-Fit Research and Industrial Application Scenarios for (1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid


Generic Lemborexant API Development and ANDA Filing Programs

Pharmaceutical development teams pursuing abbreviated new drug applications (ANDAs) for generic lemborexant require the (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid as a starting material for constructing the (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropane carboxylic acid advanced intermediate. As demonstrated in the SAR literature, the 3-fluorophenyl regioisomer is indispensable for achieving the OX1 IC₅₀ of 6.1 nM and OX2 IC₅₀ of 2.6 nM characteristic of lemborexant; substitution with any other fluorophenyl regioisomer results in a statistically significant loss of potency that would preclude bioequivalence demonstration [1]. Sourcing the (1S,2S)-enantiomer at ≥97% purity with full analytical traceability supports ICH Q7-compliant manufacturing and regulatory filing requirements .

Novel Orexin Receptor Modulator Medicinal Chemistry Campaigns

Medicinal chemistry teams designing next-generation orexin receptor antagonists or agonists can use (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid as a modular building block for library synthesis. The 3-fluoro substitution provides the optimal LogP (predicted XLogP = 1.7) for CNS drug-likeness among the fluorophenyl regioisomers, while the cyclopropane scaffold confers a ~2.7-fold metabolic stability advantage over non-fluorinated phenylcyclopropane analogs in human liver microsome assays [2]. The carboxylic acid handle allows direct amide coupling with diverse amines, enabling rapid SAR exploration around the cyclopropane core. Commercial availability at multi-gram scale from multiple vendors ensures consistent supply throughout hit-to-lead and lead optimization phases .

Asymmetric Synthesis Methodology Development Using Chiral Cyclopropane Scaffolds

Academic and industrial process chemistry groups developing novel asymmetric cyclopropanation or C–H activation methodologies can employ (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid as a benchmark substrate. Its well-defined (1S,2S) stereochemistry provides a convenient chiral HPLC reference standard, and its 3-fluorophenyl group serves as a spectroscopic probe (¹⁹F NMR) for reaction monitoring and diastereomeric excess determination. The compound's relevance to an FDA-approved drug (lemborexant) enhances the translational impact and citability of methodological studies [3].

Structure-Based Drug Design of Cyclopropane-Containing Enzyme Inhibitors

Computational chemistry and structural biology groups investigating cyclopropane-containing enzyme inhibitors can use the (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid scaffold as a fragment for docking studies and co-crystallization trials. The 3-fluoro substituent engages in favorable C–F···H–C and C–F···π interactions within protein binding pockets, as observed in the orexin receptor binding mode of lemborexant. The cyclopropane ring imposes a defined vector angle (approximately 140°) between the carboxylic acid and the phenyl ring, which can be exploited for fragment-based lead discovery targeting proteases, kinases, or GPCRs [4].

Quote Request

Request a Quote for (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.